molecular formula C20H21N5OS B2897478 N-(2,5-dimethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide CAS No. 923179-82-2

N-(2,5-dimethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide

Cat. No.: B2897478
CAS No.: 923179-82-2
M. Wt: 379.48
InChI Key: SJJHYEUJCFGLQP-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic core (imidazo[2,1-c][1,2,4]triazole) linked to a sulfanyl-acetamide moiety substituted with a 2,5-dimethylphenyl group. The imidazo-triazole system introduces unique electronic and steric properties, distinguishing it from simpler triazole derivatives. Its synthesis likely involves multi-step cyclization and functionalization, though explicit procedural details are absent in the provided evidence.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5OS/c1-14-8-9-15(2)17(12-14)21-18(26)13-27-20-23-22-19-24(10-11-25(19)20)16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJHYEUJCFGLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-c][1,2,4]triazole core, followed by the introduction of the thioacetamide group. Key steps may include:

    Cyclization Reactions: Formation of the imidazo[2,1-c][1,2,4]triazole ring through cyclization of appropriate precursors.

    Thioacetamide Introduction: Reaction of the imidazo[2,1-c][1,2,4]triazole intermediate with thioacetic acid or its derivatives under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-dimethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazo[2,1-c][1,2,4]triazole ring or the thioacetamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the imidazo[2,1-c][1,2,4]triazole core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced imidazo[2,1-c][1,2,4]triazole derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound’s unique structure may allow it to act as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.

Biology and Medicine:

    Drug Development:

    Antimicrobial Agents: The compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.

Industry:

    Materials Science: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Core Heterocycle Variations
  • Imidazo-Triazole vs. 1,2,3-Triazole: The target compound’s imidazo-triazole core (7-membered fused system) contrasts with 1,2,3-triazoles in compounds like 6a-m and 7a-m ().
  • 1,2,4-Triazole Derivatives: describes a compound with a 1,2,4-triazol-3-ylsulfanyl group substituted with a 4-propylphenoxymethyl chain. This triazole isomer differs in nitrogen positioning, altering hydrogen-bonding capabilities and solubility .
Acetamide Substituents
  • 2,5-Dimethylphenyl Group : The target compound’s 2,5-dimethylphenyl substituent introduces steric bulk and lipophilicity compared to simpler phenyl (6a) or nitrophenyl (6b, 6c) groups in . Methyl groups enhance metabolic stability but may reduce solubility .

Physicochemical Properties

Spectroscopic Data
  • IR Spectroscopy: The target compound’s C=O stretch (~1670 cm⁻¹) aligns with analogs like 6a (1671 cm⁻¹) and 7j (1676 cm⁻¹). However, the absence of nitro or chloro groups eliminates peaks at ~1500 cm⁻¹ (NO₂) or ~700 cm⁻¹ (C-Cl) seen in 6b and 7k .
  • NMR Spectroscopy : The 2,5-dimethylphenyl group would show aromatic protons as a multiplet (~6.9–7.2 ppm) and methyl groups as singlets (~2.2–2.5 ppm), similar to 7j (δ 2.25 ppm for Ar-CH₃). The imidazo-triazole protons may resonate upfield compared to 1,2,3-triazole signals (e.g., 8.32 ppm in 7j) due to ring current effects .
Mass Spectrometry
  • The molecular weight of the target compound (C₂₂H₂₃N₅O₂S) is estimated at ~445.5 g/mol, higher than 7j (373.1665 g/mol, C₂₂H₂₁N₄O₂) due to the additional nitrogen and sulfur atoms in the fused core .

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